molecular formula C12H11NO B1601100 1-(4-Methylquinolin-2-yl)ethanone CAS No. 65037-59-4

1-(4-Methylquinolin-2-yl)ethanone

Cat. No.: B1601100
CAS No.: 65037-59-4
M. Wt: 185.22 g/mol
InChI Key: KEIHNWKARNYNRS-UHFFFAOYSA-N
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Description

1-(4-Methylquinolin-2-yl)ethanone (CAS 65037-59-4) is a high-purity quinoline-based chemical building block of interest in medicinal and synthetic chemistry research. With the molecular formula C12H11NO and a molecular weight of 185.22 g/mol, this compound features a methyl-substituted quinoline scaffold fused with an ethanone group . Quinoline derivatives are recognized as privileged structures in drug discovery due to their widespread presence in bioactive molecules . They represent an important class of heterocyclic motifs found in various potential drug candidates and natural products . This specific derivative serves as a versatile synthetic intermediate. Research indicates that analogous 1-(quinolin-2-yl)ethanone compounds can be utilized in copper-catalyzed multi-component reactions to synthesize complex heterocyclic systems, such as (Z)-1,2-dihydro-2-iminoquinolines, which are valuable scaffolds for further biological evaluation . The broader class of quinoline-based compounds has demonstrated significant research value, exhibiting a range of pharmacological activities including anticancer properties. These mechanisms can include growth inhibition by cell cycle arrest, apoptosis, and inhibition of angiogenesis . This product is provided for non-human research applications only. It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or veterinary use, or for any form of human consumption. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

65037-59-4

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(4-methylquinolin-2-yl)ethanone

InChI

InChI=1S/C12H11NO/c1-8-7-12(9(2)14)13-11-6-4-3-5-10(8)11/h3-7H,1-2H3

InChI Key

KEIHNWKARNYNRS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)C(=O)C

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C(=O)C

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-(4-methylquinolin-2-yl)ethanone typically involves the reaction of 4-methylquinoline with acetyl chloride or acetic anhydride under appropriate conditions. The product can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry. For example, NMR spectra provide insights into the chemical environment of hydrogen atoms in the molecule, confirming the structure of the compound .

Antibacterial Properties

Recent studies have indicated that 1-(4-methylquinolin-2-yl)ethanone exhibits antibacterial activity against various strains of bacteria. For instance, a study synthesized a series of quinoline derivatives, including this compound, which were tested for their antibacterial efficacy. The results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibacterial agents .

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. Research involving derivatives of quinoline-based compounds demonstrated that certain modifications to the structure of 1-(4-methylquinolin-2-yl)ethanone could enhance its efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro assays indicated that some derivatives exhibited significant activity, warranting further investigation into their mechanisms of action and potential for therapeutic use .

Drug Development

1-(4-Methylquinolin-2-yl)ethanone serves as an essential building block in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been explored for their roles in drug design, particularly in developing compounds targeting various diseases such as cancer and infectious diseases. The structural diversity offered by this compound allows for modifications that can enhance pharmacological properties while reducing toxicity .

Quinoline Derivatives as Anticancer Agents

Quinoline derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Compounds derived from 1-(4-methylquinolin-2-yl)ethanone have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. These studies suggest that certain modifications can lead to improved selectivity and potency against cancer cells .

Case Studies and Research Findings

Study Focus Findings
Study AAntibacterial ActivityDemonstrated significant inhibition against both Gram-positive and Gram-negative bacteria using derivatives of 1-(4-methylquinolin-2-yl)ethanone .
Study BAntimalarial PropertiesIdentified several derivatives with potent activity against Plasmodium falciparum, suggesting potential for further development into antimalarial drugs .
Study CAnticancer PotentialFound that modifications to the quinoline structure enhanced cytotoxicity against specific cancer cell lines .

Preparation Methods

Friedländer Quinoline Synthesis Using Poly(phosphoric acid) (PPA)

One of the most effective and widely used methods for synthesizing quinoline derivatives such as 1-(4-methylquinolin-2-yl)ethanone is the Friedländer synthesis. This classical method involves the condensation of 2-aminobenzaldehyde or 2-aminobenzophenone derivatives with ketones or diketones under acidic conditions.

Procedure Highlights:

  • Reagents: 2-aminoacetophenone derivatives (or analogs) and appropriate ketones.
  • Catalyst: Poly(phosphoric acid) (PPA), often freshly prepared by mixing phosphorus pentoxide (P2O5) with phosphoric acid (H3PO4).
  • Conditions: Solvent-free heating at approximately 90 °C for 1 hour.
  • Workup: Reaction completion monitored by thin-layer chromatography (TLC); quenching with saturated sodium carbonate solution; extraction with dichloromethane; drying over anhydrous sodium sulfate; purification by recrystallization.

Example from Literature:

  • A related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, was synthesized by heating the corresponding aminoketone with pentan-2,3-dione in the presence of PPA without solvent at 90 °C for 1 hour, yielding 82% product after purification.

Applicability:

  • This method can be adapted for 1-(4-methylquinolin-2-yl)ethanone by using 4-methyl-2-aminobenzophenone or similar precursors and acetyl-containing ketones.
  • The solvent-free and catalyst-assisted approach offers high yields and purity with minimal environmental impact.

Palladium-Catalyzed Cross-Coupling and Subsequent Functional Group Transformations

Another synthetic route involves palladium-catalyzed coupling reactions to construct the quinoline framework followed by functionalization steps to introduce the ethanone moiety.

Procedure Highlights:

  • Starting Materials: 2-chloroquinoline derivatives and appropriate nucleophiles.
  • Catalyst System: Pd(PPh3)4 with bases such as Na2CO3 in mixed solvents (e.g., 1,2-dimethoxyethane and water).
  • Subsequent Steps: Reduction (e.g., NaBH4 in ethanol), chlorination (e.g., SOCl2 in dichloromethane), and alkylation or acylation reactions.
  • Purification: Silica gel chromatography and recrystallization.

Example from Literature:

  • A multi-step synthesis involving 2-chloroquinoline and subsequent functional group manipulations was used to prepare quinoline derivatives with various substituents, including methyl and ethanone groups, with moderate to good yields.

Applicability:

  • This method provides flexibility in modifying the quinoline core and installing the ethanone group at the 2-position.
  • It allows for the introduction of diverse substituents, including the 4-methyl group, via appropriate choice of starting materials.

Copper-Catalyzed Three-Component Reactions for Quinoline Derivatives

A more recent and operationally simple method involves copper-catalyzed three-component reactions, which can generate quinoline derivatives under mild conditions.

Procedure Highlights:

  • Reactants: 1-(2-aminophenyl)ethan-1-ones, sulfonyl azides, and terminal ynones.
  • Catalyst: Copper catalyst facilitating CuAAC (copper-catalyzed azide-alkyne cycloaddition) and ring-opening processes.
  • Conditions: Mild, base-free reaction conditions.
  • Outcome: Formation of (Z)-1,2-dihydro-2-iminoquinolines, which can be further transformed to quinoline derivatives.

Example from Literature:

  • This method was applied to synthesize various quinoline derivatives with high efficiency and selectivity, demonstrating flexibility for structural modifications.

Applicability:

  • Although primarily used for 2-iminoquinolines, this method can be adapted for derivatives like 1-(4-methylquinolin-2-yl)ethanone through subsequent functional group interconversions.
  • Offers an alternative to classical methods with operational simplicity.

Comparative Data Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Yield (%) Advantages Limitations
Friedländer Synthesis with PPA 2-aminoacetophenone + ketones Poly(phosphoric acid), 90 °C, solvent-free ~80-85 High yield, solvent-free, simple Requires high temperature
Pd-Catalyzed Cross-Coupling 2-chloroquinoline + nucleophiles Pd(PPh3)4, Na2CO3, various solvents 20-60 Versatile, allows diverse substituents Multi-step, moderate yield
Copper-Catalyzed Three-Component 1-(2-aminophenyl)ethan-1-ones + azides + ynones Cu catalyst, mild, base-free Not specified Mild conditions, operationally simple Limited to iminoquinolines initially

Research Findings and Notes

  • The Friedländer synthesis using PPA is highly effective for synthesizing 2-acetylquinoline derivatives, including those with 4-methyl substitution, due to the strong acidic environment facilitating cyclization and dehydration steps.
  • Pd-catalyzed methods offer modular approaches but may require multiple steps and careful purification, impacting overall efficiency.
  • Copper-catalyzed multi-component reactions represent innovative strategies that can be adapted for quinoline derivatives synthesis, enhancing structural diversity and potentially simplifying synthetic routes.
  • Analytical characterization of products typically involves FT-IR, 1H and 13C NMR spectroscopy, and sometimes X-ray crystallography to confirm structure and purity.
  • Density functional theory (DFT) calculations have been used to optimize geometries and predict reactive sites in quinoline derivatives, aiding in understanding reactivity and guiding synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methylquinolin-2-yl)ethanone, and what are their respective yields and limitations?

  • Answer : The compound can be synthesized via Friedel-Crafts acylation of 4-methylquinoline with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions, yielding ~60–70% . Alternative routes include palladium-catalyzed cross-coupling reactions, which offer regioselectivity but require stringent oxygen-free conditions and specialized ligands (e.g., biphenylphosphines) . Limitations include sensitivity to moisture, competing side reactions (e.g., over-acylation), and challenges in purifying quinoline derivatives due to their high polarity.

Q. Which spectroscopic techniques are most effective for characterizing 1-(4-Methylquinolin-2-yl)ethanone, and what key spectral features should researchers anticipate?

  • Answer :

  • IR Spectroscopy : Expect strong C=O stretching at ~1680–1700 cm⁻¹ and aromatic C-H vibrations at ~3000–3100 cm⁻¹. Solvent artifacts (e.g., CCl₄ at ~1550 cm⁻¹) must be subtracted .
  • NMR : ¹H NMR will show a singlet for the acetyl methyl group (~2.6 ppm) and distinct aromatic protons split by the quinoline ring’s anisotropy. ¹³C NMR confirms the ketone carbon at ~200 ppm .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 199 and fragmentation patterns (e.g., loss of CO from the acetyl group) .

Q. How can researchers screen 1-(4-Methylquinolin-2-yl)ethanone for biological activity in antimicrobial assays?

  • Answer : Use standardized microdilution assays (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dissolve the compound in DMSO (≤1% v/v) and test concentrations from 1–256 µg/mL. Include positive controls (e.g., ciprofloxacin) and monitor optical density at 600 nm for 24 hours. Synergistic studies with β-lactams may reveal enhanced activity due to quinoline’s efflux pump inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 1-(4-Methylquinolin-2-yl)ethanone in Friedel-Crafts acylations?

  • Answer :

  • Temperature : Conduct reactions at 0–5°C to minimize side reactions (e.g., polyacylation).
  • Solvent : Use nitrobenzene or dichloromethane for better Lewis acid solubility.
  • Catalyst : Screen alternative catalysts (e.g., FeCl₃ or ionic liquids) for greener synthesis.
  • Workup : Quench with ice-cold HCl to precipitate AlCl₃ complexes, followed by column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers resolve contradictions in crystallographic data for 1-(4-Methylquinolin-2-yl)ethanone derivatives?

  • Answer : Use SHELXL for refinement and validate structures with PLATON to check for twinning, disorder, or missed symmetry . For ambiguous electron density, employ DFT calculations (e.g., Gaussian09) to compare theoretical and experimental bond lengths. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions .

Q. What computational methods are recommended for predicting the reactivity of 1-(4-Methylquinolin-2-yl)ethanone in novel reaction environments?

  • Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) for accuracy .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction pathways using GROMACS.
  • QSPR Models : Leverage CC-DPS databases to correlate substituent effects with reaction outcomes .

Q. How can biocatalytic synthesis be applied to 1-(4-Methylquinolin-2-yl)ethanone for sustainable production?

  • Answer : Screen microbial oxidases (e.g., Aspergillus spp.) for regioselective oxidation of 1-(4-Methylquinolin-2-yl)ethanol. Optimize pH (6.5–7.5), temperature (30–37°C), and cofactor recycling (e.g., NADH/NAD⁺ systems). Use fed-batch reactors to mitigate substrate inhibition and monitor conversion via HPLC .

Q. What strategies address discrepancies between theoretical and experimental UV-Vis spectra of 1-(4-Methylquinolin-2-yl)ethanone?

  • Answer : Re-examine solvent effects (e.g., polarity-induced shifts) using TD-DFT with implicit solvation models (e.g., COSMO). Compare with experimental data in multiple solvents (e.g., MeOH, hexane). For charge-transfer bands, validate transition dipole moments with multi-reference methods (e.g., CASSCF) .

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